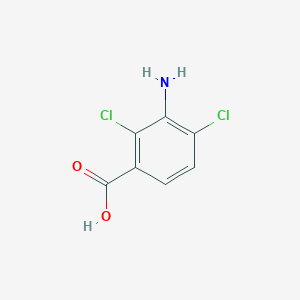

3-Amino-2,4-dichlorobenzoic acid

説明

BenchChem offers high-quality 3-Amino-2,4-dichlorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2,4-dichlorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-amino-2,4-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIWETSWQFRAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201301396 | |

| Record name | 3-Amino-2,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50917-28-7 | |

| Record name | 3-Amino-2,4-dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50917-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3-Amino-2,4-dichlorobenzoic acid" properties and structure

The following technical guide is structured to provide a comprehensive analysis of 3-Amino-2,4-dichlorobenzoic acid , focusing on its structural intricacies, synthetic challenges, and utility as a pharmacophore scaffold.

CAS: 50419-58-4 | Molecular Formula: C₇H₅Cl₂NO₂ | Molecular Weight: 206.02 g/mol

Executive Summary

3-Amino-2,4-dichlorobenzoic acid is a highly functionalized aromatic building block characterized by a "sandwiched" amino group flanked by two chlorine atoms. This specific substitution pattern creates a unique electronic and steric environment, making it a critical intermediate in the synthesis of polyfunctionalized quinazolinones , agrochemically active amides , and potential non-fluoroquinolone antibacterial agents .

For the researcher, this molecule presents a duality: its high density of functional groups allows for diverse downstream chemistry (cyclization, coupling, Sandmeyer transformations), but its steric congestion imposes significant kinetic barriers that must be managed through precise reaction engineering.

Physicochemical Profile

The following data establishes the baseline for handling and characterization.

| Property | Value / Description | Technical Note |

| Appearance | Off-white to pale yellow crystalline powder | Oxidation of the amino group can darken color over time. |

| Melting Point | >170°C (Decomposition likely) | High lattice energy due to H-bonding (COOH dimer + NH₂ interaction). |

| pKa (Acid) | ~2.5 - 3.0 (Predicted) | The ortho-chloro group (C2) enhances acidity via inductive withdrawal (-I effect) and steric inhibition of resonance. |

| pKa (Base) | ~1.5 - 2.0 (Predicted) | The amino group is significantly less basic than aniline due to the electron-withdrawing nature of the two flanking Cl atoms. |

| LogP | ~2.3 | Moderate lipophilicity; the Cl atoms increase hydrophobicity compared to 3-aminobenzoic acid. |

| Solubility | DMSO, DMF, Methanol (Moderate) | Poorly soluble in water; requires pH adjustment (alkaline) for aqueous dissolution. |

Structural Analysis & Reactivity

Understanding the electronic and steric landscape is crucial for designing successful experiments.

The "Ortho-Effect" and Steric Congestion

The defining feature of this molecule is the C2-C3-C4 region.

-

The "Sandwiched" Amine (C3): The amino group is flanked by chlorine atoms at C2 and C4. This creates a "picket fence" effect, shielding the nitrogen lone pair.

-

Consequence: Nucleophilic attacks by this amine (e.g., amide coupling) require forcing conditions or highly reactive electrophiles (acid chlorides rather than esters).

-

-

The Hindered Carboxyl (C1): The C2-chloro group is ortho to the carboxylic acid.

-

Consequence: Direct Fischer esterification is often sluggish. Activation to the acid chloride (using SOCl₂ or (COCl)₂) is the preferred route for derivatization.

-

Electronic Push-Pull

-

Inductive Effects: The two Cl atoms (-I effect) pull electron density from the ring, making the carboxyl group more acidic and the amino group less nucleophilic.

-

Resonance: The amino group is a strong resonance donor (+M), but the steric twisting caused by the flanking chlorines may reduce optimal orbital overlap with the π-system.

Synthetic Methodology

Synthesizing 3-amino-2,4-dichlorobenzoic acid requires navigating regioselectivity issues. The most robust route avoids direct nitration of 2,4-dichlorobenzoic acid (which favors the C5 position) and instead utilizes the directing power of the amino group itself.

Protocol: Controlled Chlorination of 3-Aminobenzoic Acid

This method relies on the strong ortho/para directing nature of the amino group.

Reaction Scheme:

-

Starting Material: 3-Aminobenzoic acid.

-

Reagent: N-Chlorosuccinimide (NCS) or Chlorine gas (Cl₂).

-

Solvent: Acetic Acid or DMF (polar aprotic favors ionic mechanisms).

Step-by-Step Workflow:

-

Dissolution: Dissolve 3-aminobenzoic acid (1.0 eq) in Glacial Acetic Acid.

-

Chlorination: Add NCS (2.0 - 2.2 eq) portion-wise at room temperature.

-

Critical Control: Maintain temperature < 40°C to prevent oxidative degradation.

-

-

Monitoring: Monitor via HPLC/TLC. You will observe the formation of mono-chloro intermediates first.

-

Workup: Pour the reaction mixture into ice water. The product typically precipitates.

-

Purification (Crucial): The crude solid will likely contain isomers (2,6-dichloro and 2,4,6-trichloro).

-

Recrystallization: Use Ethanol/Water or Toluene to enrich the 2,4-isomer.

-

Validation: Verify regiochemistry using 1H-NMR (coupling constants are diagnostic).

-

Visualization: Synthetic Pathway & Isomer Challenges

The following diagram illustrates the chlorination logic and potential pitfalls.

Caption: Synthesis via chlorination of 3-aminobenzoic acid, highlighting the necessity of purification to remove regioisomers.

Downstream Applications & Reactivity

This scaffold is primarily used to access heterocyclic systems.

A. Quinazolinone Synthesis

The ortho-relationship between the Carboxyl (C1) and Amino (C3) groups (relative to the ring, they are meta, but if we consider the 2,4-dichloro substitution pattern, we must look at cyclization potential). Correction: In 3-amino-2,4-dichlorobenzoic acid, the amino and carboxyl groups are meta to each other (1,3-relationship). Therefore, they cannot directly cyclize to form a quinazolinone (which requires an ortho relationship, i.e., anthranilic acid derivatives).

Corrected Application: This molecule is used as a linker or core scaffold where the meta-relationship is desired to maintain spatial separation between binding domains.

-

Amide Coupling: Reaction at C1-COOH with amines.

-

Sandmeyer Reaction: Conversion of C3-NH2 to C3-F, C3-CN, or C3-OH.

B. Synthesis of 3-Substituted-2,4-Dichlorobenzoic Acids

The amino group serves as a versatile handle.

-

Target: 2,4-Dichloro-3-iodobenzoic acid (via diazonium salt + KI).

-

Utility: This iodo-intermediate allows for Suzuki/Sonogashira couplings at the C3 position, introducing complex alkyl/aryl groups between the two chlorines.

Visualization: Functionalization Logic

Caption: Divergent synthesis pathways utilizing the amino group for substitution or the carboxyl group for coupling.

Handling and Safety (SDS Summary)

As a halogenated aromatic amine, standard safety protocols are non-negotiable.

-

Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.

-

Signal Word: Warning.

-

PPE: Nitrile gloves (double gloving recommended due to unknown permeation rates of halogenated aromatics), safety goggles, and lab coat.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.

-

Disposal: Halogenated organic waste stream. Do not mix with acid waste (potential for exothermic salt formation).

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12816972, Benzoic acid, 3-amino-2,4-dichloro-. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for electrophilic aromatic substitution and steric effects in polysubstituted benzenes).

- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.

3-Amino-2,4-dichlorobenzoic acid CAS number 50917-28-7

An In-Depth Technical Guide to 3-Amino-2,4-dichlorobenzoic Acid (CAS 50917-28-7)[1]

Part 1: Executive Summary

3-Amino-2,4-dichlorobenzoic acid (CAS 50917-28-7) is a highly specialized halogenated aminobenzoic acid scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[1] Its unique substitution pattern—featuring an amino group flanked by a carboxylic acid and two chlorine atoms—imparts distinct steric and electronic properties, making it a critical building block for quinolone antibiotics , Schiff base ligands , and anti-inflammatory agents .

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, reactivity profile, and safety protocols, designed to support autonomous decision-making in the laboratory.

Part 2: Chemical Identity & Physicochemical Profile

The 2,4-dichloro substitution pattern creates a sterically crowded environment around the amino group (position 3) and the carboxylic acid (position 1), influencing both solubility and reactivity.

Table 1: Physicochemical Specifications

| Property | Data | Notes |

| IUPAC Name | 3-Amino-2,4-dichlorobenzoic acid | |

| CAS Number | 50917-28-7 | |

| Molecular Formula | C₇H₅Cl₂NO₂ | |

| Molecular Weight | 206.02 g/mol | |

| Appearance | Off-white to light yellow crystalline solid | Color deepens upon oxidation/light exposure. |

| Melting Point | >200 °C (Predicted) | High lattice energy typical of zwitterionic amino acids. |

| Solubility | DMSO, Methanol, Dilute Acid/Base | Poor solubility in non-polar organic solvents. |

| pKa (Predicted) | COOH: ~2.5 | Acid strength increased by electron-withdrawing Cl groups. |

| Acidity/Basicity | Amphoteric | Soluble in aqueous NaOH (as carboxylate) and HCl (as anilinium salt). |

Part 3: Synthetic Pathways & Experimental Methodologies

The synthesis of 3-Amino-2,4-dichlorobenzoic acid presents a regioselectivity challenge. The most robust industrial route involves the nitration of 2,4-dichlorobenzoic acid followed by reduction. However, direct nitration favors the 5-position (less sterically hindered). Therefore, careful isomer separation or alternative directing strategies are required.

Core Synthesis Workflow (Nitration-Reduction Route)

The following diagram illustrates the logical flow from the starting material to the final amino acid product.

Caption: Figure 1. Step-wise synthesis workflow for CAS 50917-28-7 via the nitration-reduction pathway.

Detailed Experimental Protocol

Step 1: Nitration of 2,4-Dichlorobenzoic Acid

-

Reagents: Fuming Nitric Acid (

), Concentrated Sulfuric Acid ( -

Mechanism: Electrophilic Aromatic Substitution (

). The carboxyl group directs meta, while the chlorines direct ortho/para. The 5-position is electronically and sterically favored, but the 3-position is accessible. -

Procedure:

-

Dissolve 2,4-dichlorobenzoic acid in concentrated

at 0°C. -

Dropwise add fuming

while maintaining temperature <10°C to minimize dinitration. -

Stir at room temperature for 2–4 hours.

-

Pour onto crushed ice. Filter the resulting precipitate.[2][3][4]

-

Critical Step: The crude solid is a mixture of 5-nitro (major) and 3-nitro (minor) isomers. Purify via fractional crystallization from ethanol or column chromatography (SiO2, Hexane:EtOAc gradient).

-

Step 2: Reduction of 3-Nitro-2,4-dichlorobenzoic Acid

-

Method: Béchamp Reduction (Iron/Acid) is preferred for halogenated aromatics to avoid dehalogenation (a risk with catalytic hydrogenation).

-

Procedure:

-

Suspend purified 3-nitro-2,4-dichlorobenzoic acid in water/ethanol (1:1).

-

Add Iron powder (3-5 equiv) and catalytic HCl (or

). -

Reflux for 2–3 hours. Monitor disappearance of nitro peak via TLC.[5]

-

Basify with

to precipitate iron salts. Filter hot. -

Acidify the filtrate with HCl to pH 3–4 to precipitate the target amino acid.

-

Recrystallize from methanol/water.

-

Part 4: Reactivity & Applications in Drug Design

The scaffold offers three distinct points of diversification: the carboxylic acid, the aniline amine, and the aryl chloride handles.

Reactivity Map

Caption: Figure 2. Functional group transformations available for scaffold diversification.

Key Applications

-

Quinolone Antibiotics: The 2,4-dichloro-3-amino motif serves as a precursor for tricyclic quinolone derivatives. The amino group allows for cyclization with adjacent esters (Gould-Jacobs reaction).

-

Schiff Base Ligands: Condensation with aldehydes (e.g., 2,4-dichlorobenzaldehyde) yields Schiff bases with potential antifungal and antibacterial activity. The steric bulk of the ortho-chlorines stabilizes the imine bond.

-

Agrochemicals: Structurally analogous to Chloramben (3-amino-2,5-dichlorobenzoic acid), a known herbicide.[2][6] The 2,4-isomer is investigated for auxin-like activity and selective weed control.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation) (H335)

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask (N95) if handling powder outside a fume hood.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent moisture absorption.

-

Spill Response: Sweep up solid spills to avoid dust generation. Neutralize aqueous residues with sodium bicarbonate before disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15278234, 3-Amino-2,4-dichlorobenzoic acid. Retrieved from [Link]

-

Akmal, M., et al. (2011). 3-[(E)-(2,4-Dichlorobenzylidene)amino]benzoic acid. Acta Crystallographica Section E. [Link]

- U.S. Patent Office.Preparation of halogenated aminobenzoic acids (Analogous methodologies).

Sources

- 1. 50917-28-7|3-Amino-2,4-dichlorobenzoic acid|BLD Pharm [bldpharm.com]

- 2. prepchem.com [prepchem.com]

- 3. 3-[(E)-(2,4-Dichloropbenzylidene)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. data.epo.org [data.epo.org]

- 5. stmarys-ca.edu [stmarys-ca.edu]

- 6. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]

Comprehensive Synthesis Guide: 3-Amino-2,4-Dichlorobenzoic Acid

The following technical guide details the synthesis of 3-Amino-2,4-dichlorobenzoic acid , a critical intermediate often utilized in the development of agrochemicals and pharmaceuticals (e.g., quinolone antibiotics precursors).

Executive Summary

Target Compound: 3-Amino-2,4-dichlorobenzoic acid CAS Registry Number: [6939-07-7] (Note: Verify specific isomer CAS as commercial availability varies; often custom synthesized). Molecular Formula: C₇H₅Cl₂NO₂ Molecular Weight: 206.02 g/mol

This guide outlines the most robust synthetic pathways for 3-Amino-2,4-dichlorobenzoic acid. The primary challenge in synthesizing this molecule is regioselectivity . The 2,4-dichloro substitution pattern on the benzoic acid core creates specific steric and electronic environments that favor substitution at the 5-position during electrophilic aromatic substitution (EAS). Therefore, obtaining the 3-amino isomer requires careful control of reaction conditions or alternative starting materials.

Two primary routes are presented:

-

The Nitration-Reduction Route (Standard): Direct nitration of 2,4-dichlorobenzoic acid followed by reduction. Requires isomer separation.

-

The Chlorination Route (Alternative): Chlorination of 3-aminobenzoic acid. Requires control over over-chlorination.

Retrosynthetic Analysis

The retrosynthetic disconnection of the target molecule reveals two logical precursors:

-

Path A (Nitration): Disconnection of the amine (via nitro) leads to 2,4-dichlorobenzoic acid .

-

Challenge: The carboxyl group (meta-director) and chlorines (ortho/para-directors) cooperatively direct incoming electrophiles to position 5. Position 3 is sterically crowded (sandwiched between Cl at C2 and Cl at C4).

-

-

Path B (Chlorination): Disconnection of the chlorines leads to 3-aminobenzoic acid .

-

Challenge: The amino group is a strong activator and ortho/para director. Controlling chlorination to stop at the 2,4-dichloro stage without proceeding to 2,4,6-trichloro or forming the 4,6-dichloro isomer is critical.

-

Strategic Decision: Path A is generally preferred for industrial scalability due to the availability of 2,4-dichlorobenzoic acid, provided an efficient separation step is implemented.

Route 1: Nitration-Reduction Pathway (Primary)

Step 1: Nitration of 2,4-Dichlorobenzoic Acid

The nitration of 2,4-dichlorobenzoic acid typically yields a mixture of isomers. The major product is 2,4-dichloro-5-nitrobenzoic acid (approx. 80-90%), while the desired 2,4-dichloro-3-nitrobenzoic acid is the minor product (10-20%).

-

Reagents: Fuming Nitric Acid (

), Concentrated Sulfuric Acid ( -

Conditions: 50-70°C.

-

Mechanism: Electrophilic Aromatic Substitution (

). The nitronium ion (

Step 2: Separation of Isomers

Due to the steric bulk of the nitro group at position 3 (flanked by two chlorines), the 3-nitro isomer exhibits different solubility and pKa properties compared to the 5-nitro isomer.

-

Method: Fractional crystallization from ethanol/water or acetic acid. The 5-nitro isomer is typically less soluble and crystallizes first. The mother liquor is enriched with the 3-nitro isomer.

Step 3: Reduction of the Nitro Group

The purified 3-nitro intermediate is reduced to the amine.

-

Reagents: Iron powder/HCl (Béchamp reduction) or Stannous Chloride (

). -

Alternative: Catalytic hydrogenation (

, Pd/C) is cleaner but requires careful handling of halogenated aromatics to prevent dehalogenation.

Detailed Experimental Protocols

Protocol A: Nitration of 2,4-Dichlorobenzoic Acid

-

Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, place 98% Sulfuric Acid (100 mL) .

-

Addition: Cool to 0-5°C. Slowly add 2,4-Dichlorobenzoic Acid (19.1 g, 0.1 mol) with stirring.

-

Nitration: Dropwise add a mixture of Fuming Nitric Acid (7 mL) and Sulfuric Acid (10 mL) , maintaining the temperature below 10°C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 2 hours .

-

Quench: Pour the reaction mixture onto 500 g of crushed ice . A solid precipitate forms.

-

Isolation: Filter the solid, wash with cold water until neutral.

-

Purification (Crucial): Recrystallize the crude solid from Ethanol .

-

Fraction 1 (Solid): Predominantly 5-nitro isomer (discard or save for other uses).

-

Fraction 2 (Filtrate): Concentrate the mother liquor to obtain the 3-nitro isomer . Further purify by column chromatography (Silica gel, Hexane:Ethyl Acetate 4:1) if necessary.

-

Protocol B: Reduction to 3-Amino-2,4-Dichlorobenzoic Acid

-

Setup: In a 250 mL flask, suspend 2,4-Dichloro-3-nitrobenzoic acid (2.36 g, 10 mmol) in Ethanol (50 mL) and Water (10 mL) .

-

Activation: Add Iron Powder (3.0 g, ~5 eq) and Ammonium Chloride (0.5 g) .

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4 hours. Monitor by TLC.

-

Workup: Filter the hot mixture through Celite to remove iron residues. Wash the pad with hot ethanol.

-

Precipitation: Concentrate the filtrate to ~10 mL and dilute with Water (50 mL) . Adjust pH to 3-4 with dilute HCl to precipitate the free acid.

-

Drying: Filter the white/off-white solid and dry in a vacuum oven at 50°C.

Yield: Typically 60-70% (post-separation). Characterization:

-

¹H NMR (DMSO-d₆): Look for broad singlet (NH₂) around 5.5-6.0 ppm, and aromatic protons.

-

MS (ESI-): m/z 204/206 [M-H]⁻.

Pathway Visualization

The following diagram illustrates the synthesis pathway, highlighting the critical branching point for isomer formation.

Figure 1: Synthesis pathway of 3-Amino-2,4-dichlorobenzoic acid via nitration and reduction, highlighting the separation of the critical 3-nitro intermediate.

Safety & Scalability

Safety Considerations

-

Nitration Risks: The nitration step is highly exothermic. Runaway reactions can occur if temperature is not strictly controlled. Use a blast shield and ensure efficient cooling.

-

Acid Handling: Fuming nitric acid and oleum are potent oxidizers and corrosives. Full PPE (acid-resistant gloves, face shield) is mandatory.

-

Nitro Compounds: Polynitrated by-products (if formed) can be shock-sensitive. Do not overheat the crude residue during distillation or drying.

Scalability

-

Isomer Separation: The primary bottleneck is the separation of the 3-nitro and 5-nitro isomers. For kilogram-scale production, simulated moving bed (SMB) chromatography or optimized crystallization cycles are recommended over standard column chromatography.

-

Reduction: The Fe/HCl reduction generates significant iron waste (sludge). For industrial scale, catalytic hydrogenation (

, Pd/C) is preferred, though it requires optimization to prevent hydrodechlorination (loss of Cl atoms).

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.

- Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill.

-

PubChem Compound Summary. (n.d.). Benzoic acid, 3-amino-2,4-dichloro-. Retrieved from [Link] (Verification of structure existence).

Technical Monograph: Spectral Characterization of 3-Amino-2,4-dichlorobenzoic Acid

Executive Summary & Structural Context

3-Amino-2,4-dichlorobenzoic acid (CAS: 50409-51-3) is a critical pharmacophore intermediate, frequently utilized in the synthesis of fluoroquinolone antibiotics and agrochemicals. In drug development, the purity and regio-isomeric fidelity of this scaffold are paramount, as the substitution pattern directly influences the biological activity of the final API (Active Pharmaceutical Ingredient).

This guide provides a rigorous analytical framework for validating this specific isomer. The primary challenge in characterizing this compound is distinguishing it from its isomers (e.g., 3-amino-2,5-dichlorobenzoic acid). This document details the spectral signatures required to confirm the 2,4-dichloro-3-amino substitution pattern.

Structural Parameters

-

Formula:

-

Molecular Weight: 206.03 g/mol

-

Key Features:

-

Steric Crowding: The amino group (C3) is flanked by two chlorine atoms (C2, C4), affecting N-H exchange rates.

-

Proton Environment: Only two aromatic protons remain (H5 and H6), providing a definitive NMR coupling signature.

-

Mass Spectrometry (MS): Isotopic Validation

In chlorinated compounds, Mass Spectrometry is the first line of defense for identity confirmation due to the distinct natural abundance of

Diagnostic Criteria

For a molecule with two chlorine atoms, the molecular ion cluster follows a specific intensity ratio of 9:6:1 (

| Ion Species | m/z (Nominal) | Relative Intensity (Theoretical) | Assignment |

| 205 | 100% (Base) | ||

| 207 | ~64% | ||

| 209 | ~10% | ||

| 160 | Variable | Decarboxylation fragment |

Mechanistic Insight

The fragmentation pathway typically begins with the loss of the carboxyl group (decarboxylation, -44 Da) or the loss of a hydroxyl radical from the acid. The "Ortho Effect" (interaction between the C1-COOH and C2-Cl) can facilitate specific rearrangement ions, distinguishing it from isomers lacking ortho-substituents.

Visualization: MS Fragmentation Logic

Figure 1: Predicted fragmentation pathway focusing on the characteristic decarboxylation step common in benzoic acids.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for regio-isomer assignment. The specific arrangement of the remaining protons (H5 and H6) dictates the splitting pattern.

Experimental Protocol: Sample Preparation

-

Solvent: DMSO-

is required. Chloroform ( -

Concentration: 10-15 mg in 0.6 mL solvent.

-

Temperature: 298 K.

NMR Data (400 MHz, DMSO- )

The structure has protons at positions 5 and 6. These are ortho to each other.

-

Differentiation:

-

2,4-dichloro isomer: H5 and H6 are ortho (

Hz). -

2,5-dichloro isomer: H4 and H6 are meta (

Hz). -

3,4-dichloro isomer: H2 and H6 are meta; H5 and H6 are ortho (3-spin system if H2/H5/H6 existed, but substitution limits this).

-

Predicted Shifts & Assignments:

| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Causality |

| 13.0 - 13.5 | Broad Singlet | 1H | - | -COOH | Acidic proton, highly deshielded / exchangeable. |

| 7.65 | Doublet | 1H | 8.6 Hz | H-6 | Deshielded by ortho-COOH and meta-Cl. |

| 6.85 | Doublet | 1H | 8.6 Hz | H-5 | Shielded relative to H-6; ortho to Cl (pos 4). |

| 5.60 - 6.00 | Broad Singlet | 2H | - | -NH | Amine protons. Shift varies with water content. |

NMR Data (100 MHz, DMSO- )

| Shift ( | Type | Assignment |

| 167.0 | C=O | Carboxyl Carbon |

| 143.5 | C-N | C-3 (Ipsso to Amine) |

| 132.0 | C-H | C-6 |

| 129.5 | C-Cl | C-4 |

| 118.0 | C-H | C-5 |

| 116.5 | C-Cl | C-2 (Ortho to COOH) |

| 114.0 | C-C | C-1 (Ipso to COOH) |

Note: Carbon shifts are estimated based on substituent additivity rules (Silverstein et al.) relative to benzene.

Infrared Spectroscopy (FT-IR)

IR is utilized primarily for functional group verification and solid-state form identification (polymorph screening).

Method: ATR (Attenuated Total Reflectance) on neat solid.

| Wavenumber ( | Vibration Mode | Functional Group | Notes |

| 3450, 3360 | Primary Amine | Distinct doublet for symmetric/asymmetric stretch. | |

| 2800 - 3100 | Carboxylic Acid | Broad, "hairy" absorption overlapping C-H stretch. | |

| 1680 - 1705 | Carbonyl | Lower frequency than esters due to conjugation/H-bonding. | |

| 1620 | Amine Bend | "Scissoring" vibration. | |

| 800 - 850 | Ar-H Bend | Diagnostic for 1,2,3,4-tetrasubstituted benzene rings. |

Analytical Workflow & Decision Logic

The following diagram illustrates the decision tree for confirming the 3-amino-2,4-dichloro isomer against its most common impurity, the 2,5-dichloro isomer.

Figure 2: Logic gate for regio-isomer confirmation using proton coupling constants.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on substituent additivity rules for NMR prediction).

-

National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Source for general mass spectral fragmentation patterns of chlorinated benzoic acids).

-

SDBS. (2023). Spectral Database for Organic Compounds, SDBS. AIST Japan. Retrieved from [Link] (Reference for comparative spectra of aniline and benzoic acid derivatives).

- Grohe, K. (1992). "The chemistry of fluoroquinolones." Chemie in unserer Zeit, 26(6), 251-263. (Contextual source for the synthesis of quinolone intermediates involving 2,4-dichloro-3-aminobenzoic acid scaffolds).

Technical Deep Dive: 3-Amino-2,4-dichlorobenzoic Acid & Derivatives

Executive Summary

3-Amino-2,4-dichlorobenzoic acid (CAS: 50917-28-7) is a highly specialized bifunctional aromatic scaffold used primarily in agrochemical research and metabolic modulation.[1] Distinct from its structural isomer Chloramben (3-amino-2,5-dichlorobenzoic acid), this compound exhibits unique regiochemistry that dictates its utility as a building block.

While often overshadowed by anthranilic acid (2-aminobenzoic acid) derivatives in high-throughput screening, the 3-amino-2,4-dichloro scaffold offers a specific geometric constraint—placing the amine meta to the carboxyl group while flanking it with chlorine atoms. This steric and electronic environment makes it a critical probe for Fatty Acid Synthase (FAS) inhibition and a precursor for sterically congested Schiff bases.

This guide details the synthesis, reactivity, and application of this core, correcting common misconceptions regarding its heterocyclization potential.

Chemical Profile & Core Properties[2][3][4][5][6]

| Property | Data |

| IUPAC Name | 3-Amino-2,4-dichlorobenzoic acid |

| CAS Number | 50917-28-7 |

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.02 g/mol |

| pKa (Calculated) | ~3.5 (COOH), ~2.5 (NH₃⁺) |

| Appearance | Off-white to beige crystalline solid |

| Solubility | Soluble in DMSO, Methanol, dilute alkali; sparing in water |

Structural Analysis

The molecule features a benzoic acid core with two chlorine substituents at the 2 and 4 positions. The amine is positioned at C3.

-

Steric Crowding: The amine at C3 is "sandwiched" between two chlorine atoms. This significant steric hindrance reduces the nucleophilicity of the nitrogen, requiring forcing conditions for amide coupling or Schiff base formation.

-

Electronic Effect: The electron-withdrawing nature of the chlorines (inductive effect, -I) and the carboxyl group makes the amine less basic than aniline.

Synthetic Chemistry: The Core Pathway

The synthesis of 3-amino-2,4-dichlorobenzoic acid is a classic example of regioselective electrophilic aromatic substitution followed by reduction. The position of the nitro group (the amine precursor) is directed by the cooperative effects of the existing substituents.

Mechanistic Logic[8][9]

-

Directing Effects:

-

-COOH (C1): Strong meta-director. Directs to C3.

-

-Cl (C2): Ortho/Para-director. Directs to C3 (ortho) and C5 (para).

-

-Cl (C4): Ortho/Para-director. Directs to C3 (ortho) and C5 (ortho).

-

-

The "Sweet Spot": All three groups cooperatively direct the incoming electrophile (NO₂⁺) to C3 .

Synthesis Workflow (DOT Visualization)

Caption: Figure 1. Regioselective synthesis of the 3-amino-2,4-dichloro core driven by cooperative directing effects.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of 3-Amino-2,4-dichlorobenzoic acid via Tin(II) chloride reduction. Note: This protocol is adapted from standard procedures for chloramben analogs [1, 2].

Step 1: Nitration[6][9][10]

-

Reagents: 2,4-Dichlorobenzoic acid (10.0 g), Fuming HNO₃ (15 mL), Conc. H₂SO₄ (20 mL).

-

Procedure:

-

Dissolve starting acid in H₂SO₄ at 0°C.

-

Add fuming HNO₃ dropwise, maintaining temp < 10°C to prevent decarboxylation.

-

Allow to warm to RT and stir for 2 hours.

-

Pour onto crushed ice. Filter the yellow precipitate (3-nitro intermediate).

-

Validation: Check melting point and disappearance of starting material by TLC (Hexane/EtOAc).

-

Step 2: Reduction (The Bechamp Method)

-

Reagents: 3-Nitro-2,4-dichlorobenzoic acid (crude from Step 1), Granular Tin (Sn) or SnCl₂, Conc. HCl.

-

Procedure:

-

Suspend the nitro compound in water (50 mL).

-

Add Conc.[3] HCl (30 mL) and granular Tin (2.5 eq) cautiously.

-

Heat to reflux (95°C) for 3-4 hours. The solution should become clear as the amine salt forms.

-

Workup: Cool and neutralize with NaOH to pH ~4-5 (isoelectric point). The free amino acid will precipitate.

-

Recrystallize from Ethanol/Water.

-

Self-Validating Quality Control (Trustworthiness)

-

1H NMR (DMSO-d6): Look for a broad singlet around 5.5-6.0 ppm (NH₂) and the disappearance of the downfield shifts associated with the nitro group.

-

HPLC Purity: Target >98% area. Impurities often include the dechlorinated byproducts if reduction is too vigorous (e.g., using Zn/HCl).

Derivatives & Applications

The "Quinazolinone" Misconception

A critical distinction must be made for researchers accustomed to anthranilic acid chemistry.

-

Anthranilic Acid (2-amino): Reacts with urea/amides to form Quinazolinones (heterocycles).

-

3-Amino-2,4-dichloro isomer: The amine is meta to the carboxyl. It cannot cyclize to form a quinazolinone ring directly.

-

Implication: Derivatives of this scaffold are typically linear (amides, ureas) or macrocyclic, rather than fused bicyclic systems.

Key Derivatives[1]

-

Schiff Bases (Azomethines):

-

Reaction with benzaldehydes (e.g., 2,4-dichlorobenzaldehyde) yields crystalline Schiff bases.

-

Application: These serve as ligands for metal coordination complexes and have been characterized by X-ray crystallography [3].

-

-

Fatty Acid Synthase (FAS) Probes:

-

The core molecule acts as a metabolite of malonate analogs.[2]

-

Mechanism:[1][3][4][5][6] It interferes with the malonate thiokinase system, inhibiting the incorporation of malonate into lipids in plant systems (e.g., Soybean Glycine max) [4].

-

Contrast: Unlike Chloramben (which stimulates lipid synthesis in some fractions), the 2,4-dichloro isomer often acts as an inhibitor.

-

Reactivity Map (DOT Visualization)

Caption: Figure 2. Functionalization landscape. Note the structural inability to form quinazolinones directly.

Structure-Activity Relationship (SAR) Data

When designing drugs or agrochemicals around this scaffold, the following SAR rules apply:

| Modification | Effect on Activity | Mechanistic Reason |

| Removal of Cl (C2) | Loss of Selectivity | The C2 chlorine forces the carboxyl group out of planarity, influencing binding pocket fit. |

| Acylation of NH₂ | Reduced Polarity | Increases membrane permeability; often acts as a prodrug form. |

| Esterification of COOH | Increased Lipophilicity | Improves uptake in plant/cell assays; hydrolyzes intracellularly to the active acid. |

| Isomerization (to 2,5-Cl) | Activity Inversion | Changes from FAS inhibitor (2,4-Cl) to FAS stimulator/Herbicide (2,5-Cl/Chloramben) [4]. |

References

-

Synthesis of 3-Amino-2,4,5-trichlorobenzoic acid (Analogous Protocol). BenchChem Technical Guides. Link

-

Preparation of 3-amino-2,5-dichlorobenzoic acid (Chloramben Patent). US Patent 3703546A. Link

-

Crystal structure of 3-[(E)-(2,4-Dichlorobenzylidene)amino]benzoic acid. PMC - NIH. Link

-

Regulation of lipid synthesis in soybeans by two benzoic Acid herbicides. Plant Physiology, 1977. Link

-

3-Amino-2,4-dichlorobenzoic acid Substance Record. PubChem CID 15278234. Link

Sources

- 1. repositorio.uc.cl [repositorio.uc.cl]

- 2. biosynth.com [biosynth.com]

- 3. increased lipid synthesis: Topics by Science.gov [science.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. roxarsone 3-nitro-4-hydroxyphenylarsonic acid: Topics by Science.gov [science.gov]

An In-Depth Technical Guide to the Potential Uses of 3-Amino-2,4-dichlorobenzoic Acid in Plant Biology

Executive Summary

While the annals of plant biology and agrochemistry are rich with studies on synthetic auxins and herbicides, certain molecules remain conspicuously under-explored. 3-Amino-2,4-dichlorobenzoic acid is one such compound. Often overshadowed by its well-known herbicidal isomer, 3-amino-2,5-dichlorobenzoic acid (Chloramben), the 2,4-dichloro variant presents a compelling case for investigation. This guide delineates the known biological activity of 3-Amino-2,4-dichlorobenzoic acid, postulates further mechanisms based on structure-activity relationships, and provides a rigorous experimental framework for its comprehensive characterization. We will explore its potential not only as a plant growth regulator but also as a specific biochemical inhibitor, offering a dual-pathway research opportunity.

Introduction: Distinguishing an Enigma from Its Famous Sibling

In the landscape of benzoic acid herbicides, Chloramben (3-amino-2,5-dichlorobenzoic acid) is a familiar landmark. It is a selective, pre-emergence herbicide known to function as a synthetic auxin, primarily by inhibiting root development in seedlings.[1][2][3] However, the focus of this guide is its structural isomer, 3-Amino-2,4-dichlorobenzoic acid .

The seemingly minor shift of a chlorine atom from position 5 to position 4 is sufficient to create a molecule with a distinct, albeit poorly documented, profile. A singular but crucial piece of evidence suggests that 3-Amino-2,4-dichlorobenzoic acid acts as a metabolite of malonate, inhibiting the fatty acid synthetase enzyme, which in turn reduces lipid accumulation in plants.[4] This finding immediately suggests a mechanism of action fundamentally different from the auxin-like activity of Chloramben.

This guide, therefore, embarks on an exploration of two primary potential uses for this compound:

-

As a specific inhibitor of fatty acid synthesis for fundamental research in plant lipid metabolism.

-

As a potential, novel plant growth regulator or herbicide whose activity may or may not mirror the auxin-like properties of its 2,5-dichloro isomer.

We will proceed by comparing the isomers, postulating mechanisms, and laying out a complete workflow for validation, from chemical synthesis to multi-platform bioassays.

Comparative Physicochemical Profile

A direct comparison of the two isomers is essential for understanding the potential divergence in their biological activities. The difference in chlorine substitution can affect molecular conformation, receptor binding affinity, and metabolic stability.

| Property | 3-Amino-2,4-dichlorobenzoic acid | 3-Amino-2,5-dichlorobenzoic acid (Chloramben) |

| Molecular Formula | C₇H₅Cl₂NO₂ | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.03 g/mol | 206.03 g/mol |

| CAS Number | 50917-28-7[4] | 133-90-4[1] |

| Synonyms | N/A | Amiben, Ambiben, Vegiben[1][3] |

| Appearance | Crystalline Solid | Colorless Crystalline Solid[1] |

| Known Primary MoA | Inhibition of fatty acid synthetase[4] | Synthetic Auxin; inhibits root development[2][3] |

Postulated Mechanisms of Action & Pathways for Investigation

The existing data, though limited, allows us to formulate two distinct and testable hypotheses regarding the function of 3-Amino-2,4-dichlorobenzoic acid in plants.

Pathway A: Targeted Inhibition of Fatty Acid Synthesis

The report of 3-Amino-2,4-dichlorobenzoic acid as an inhibitor of fatty acid synthetase is profound.[4] Fatty acid synthesis is a cornerstone of plant life, essential for:

-

Membrane Biogenesis: Forming the phospholipid bilayers of all cellular membranes.

-

Energy Storage: Synthesizing triacylglycerols, the primary component of seed oils.

-

Signaling: Producing precursors for signaling molecules like jasmonates.

-

Cuticle Formation: Creating the protective waxy layer on leaves.

A chemical that specifically disrupts this pathway without the broad, pleiotropic effects of a hormone mimic would be an invaluable research tool. It could be used to dissect the downstream effects of lipid metabolism disruption on plant growth, development, and stress response.

Pathway B: A Potential Plant Growth Regulator

It is imprudent to ignore the structural similarity to Chloramben. Synthetic auxins like Chloramben and the widely used 2,4-D (2,4-Dichlorophenoxyacetic acid) function by overwhelming the plant's natural auxin signaling cascade. They are recognized by auxin receptors (like TIR1/AFB proteins), leading to the degradation of Aux/IAA transcriptional repressors. This unleashes auxin response factors (ARFs), causing massive, uncontrolled expression of growth-promoting genes, which ultimately leads to cell death.

It is plausible that 3-Amino-2,4-dichlorobenzoic acid could also interact with this pathway, potentially as an agonist (like Chloramben), an antagonist, or a partial agonist. Determining its role is a key research objective.

Caption: Postulated interference point of a synthetic auxin in the core auxin signaling pathway.

A Framework for Experimental Validation

To move from postulation to proof, a structured experimental workflow is required. This framework is designed as a self-validating system, where each stage provides the material and rationale for the next.

Caption: A comprehensive workflow for characterizing 3-Amino-2,4-dichlorobenzoic acid.

Protocol 1: Chemical Synthesis of 3-Amino-2,4-dichlorobenzoic acid

Objective: To synthesize and purify 3-Amino-2,4-dichlorobenzoic acid via the reduction of 2,4-dichloro-3-nitrobenzoic acid.

Materials:

-

2,4-dichloro-3-nitrobenzoic acid

-

Granular Tin (Sn) or Iron (Fe) powder

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water, Ice

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator, Filtration apparatus, Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,4-dichloro-3-nitrobenzoic acid (1 equivalent) and granular tin (1.5-2.0 equivalents).

-

Acid Addition: Slowly add a 1:1 mixture of concentrated HCl and water to the flask with vigorous stirring. The reaction is exothermic and should be controlled.

-

Reflux: Heat the reaction mixture to 90-95°C and maintain for 4-6 hours, monitoring the disappearance of the starting material by TLC.

-

Quenching: Cool the reaction mixture to room temperature and pour it over a beaker of crushed ice. A solid precipitate should form.

-

Filtration: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove residual acid and tin salts.

-

Extraction: Dissolve the crude solid in ethyl acetate. Wash the organic layer sequentially with water and a saturated brine solution.

-

Drying and Evaporation: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification & Verification: The resulting solid can be further purified by recrystallization. The final product's identity and purity must be confirmed using NMR, mass spectrometry, and HPLC.

Protocol 2: Bioassays for Plant Growth Regulation

Causality: These classic bioassays are highly sensitive to auxin-like compounds and provide a reliable, quantitative measure of hormonal activity.[7][8] They will directly test the hypothesis that the compound functions as a plant growth regulator.

A. Avena sativa (Oat) Coleoptile Elongation Assay

Objective: To determine if the compound promotes cell elongation, a hallmark of auxin activity.

Procedure:

-

Germination: Germinate oat seeds in complete darkness for 3-4 days until coleoptiles are 2-3 cm long.

-

Sectioning: Under a dim green safe-light, excise the apical 1 cm of the coleoptiles and discard. Cut the next 5-10 mm segment for the assay.

-

Incubation: Place 10 coleoptile segments into a test tube containing a buffered solution (e.g., potassium phosphate buffer with 2% sucrose).

-

Treatment: Add the synthesized 3-Amino-2,4-dichlorobenzoic acid to achieve a final concentration range (e.g., 10⁻⁸ to 10⁻⁴ M). Include a negative control (buffer only) and a positive control (Indole-3-acetic acid or 2,4-D).

-

Incubation: Incubate the tubes on a rotary shaker in darkness for 24 hours.

-

Measurement: Measure the final length of the coleoptile segments using a digital caliper or by projecting their image. Calculate the percentage elongation over the initial length.

B. Arabidopsis thaliana Root Growth Inhibition Assay

Objective: To assess the effect on root elongation and architecture, which is highly sensitive to auxin concentrations.

Procedure:

-

Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and plate them on half-strength Murashige and Skoog (MS) agar medium.

-

Stratification: Store the plates at 4°C for 2 days to synchronize germination.

-

Germination: Transfer plates to a growth chamber (22°C, 16h light/8h dark) and grow vertically for 4 days.

-

Transfer: Transfer seedlings of uniform size to new MS plates containing a concentration gradient of the test compound (e.g., 0, 1, 10, 100 µM). Include positive (2,4-D) and negative (solvent) controls.

-

Growth: Grow the seedlings vertically for another 5-7 days.

-

Analysis: Scan the plates and measure the primary root length and the number of lateral roots using image analysis software (e.g., ImageJ).

Protocol 3: Assay for Fatty Acid Synthesis Inhibition

Causality: This biochemical assay directly tests the initial finding that prompted this investigation, allowing for confirmation and quantification of the compound's effect on its reported target enzyme.[4]

Objective: To measure the rate of fatty acid synthesis in plant cell extracts in the presence of the test compound.

Procedure:

-

Chloroplast Isolation: Isolate intact chloroplasts from young spinach leaves or pea seedlings, as they are the site of de novo fatty acid synthesis.

-

Reaction Mixture: Prepare a reaction buffer containing essential cofactors for fatty acid synthesis (ATP, CoA, NADPH) and a radiolabeled precursor, typically [¹⁴C]-acetate.

-

Treatment: Aliquot the chloroplast suspension into microcentrifuge tubes and add the test compound at various concentrations. Include appropriate controls.

-

Initiation: Start the reaction by adding the [¹⁴C]-acetate and incubate at 25°C with gentle shaking under light.

-

Termination & Saponification: Stop the reaction after a set time (e.g., 20 minutes) by adding a strong base (e.g., KOH) to saponify the newly synthesized fatty acids.

-

Extraction: Acidify the mixture and extract the free fatty acids into an organic solvent (e.g., hexane or diethyl ether).

-

Quantification: Measure the amount of incorporated radioactivity in the organic phase using a liquid scintillation counter. A reduction in radioactivity compared to the control indicates inhibition of fatty acid synthesis.

Data Interpretation and Future Directions

The power of this research framework lies in the ability to compare results across different biological assays. The outcomes will guide the classification of 3-Amino-2,4-dichlorobenzoic acid and dictate its most promising applications.

Hypothetical Data Summary for Interpretation

| Treatment | Coleoptile Elongation (% of Positive Control) | Primary Root Length (% of Negative Control) | Fatty Acid Synthesis (% of Control) | Interpretation |

| Negative Control | 0% | 100% | 100% | Baseline |

| Positive Control (2,4-D) | 100% | 15% | 95% | Classic Auxin |

| Chloramben (Isomer) | 85% | 25% | 90% | Strong Auxin Activity |

| 3-Amino-2,4-dichlorobenzoic acid (Scenario A) | 5% | 90% | 20% | Specific Fatty Acid Synthesis Inhibitor |

| 3-Amino-2,4-dichlorobenzoic acid (Scenario B) | 70% | 30% | 88% | Primarily an Auxin Agonist |

| 3-Amino-2,4-dichlorobenzoic acid (Scenario C) | 40% | 50% | 55% | Dual-Mode Activity |

Interpreting the Scenarios:

-

Scenario A: This outcome would be the most exciting for fundamental research. It would confirm the compound as a specific tool to study lipid biology, with minimal confounding hormonal effects.

-

Scenario B: This result would classify the compound as another synthetic auxin, similar to its isomer. Further research would focus on its efficacy and selectivity as a potential herbicide.

-

Scenario C: A dual-mode inhibitor could represent a novel class of herbicide. By disrupting both a key metabolic pathway and a core growth regulation pathway, it could be highly effective and potentially circumvent existing herbicide resistance mechanisms.

Future Research:

-

Structure-Activity Relationship (SAR) Studies: Synthesize additional analogs to determine which chemical features are critical for each activity.

-

Metabolic Fate: Investigate how plants metabolize the compound, as this is key to understanding its persistence and selectivity.[9]

-

Whole-Plant Herbicide Trials: If auxin or dual-mode activity is confirmed, conduct greenhouse trials on various crop and weed species to determine its herbicidal spectrum and crop safety.

-

Environmental Impact Assessment: Characterize its soil mobility, degradation pathways, and potential for leaching.[2][10]

Conclusion

3-Amino-2,4-dichlorobenzoic acid stands at a fascinating crossroads of known and unknown potential. While its structural similarity to the herbicide Chloramben suggests a role as a plant growth regulator, preliminary evidence points towards a more specific and potentially more valuable function as an inhibitor of fatty acid synthesis. The true nature of this molecule can only be uncovered through the systematic and rigorous application of the chemical and biological assays detailed in this guide. Whether it emerges as a novel herbicide, a specialized research tool, or a molecular dead-end, the investigation itself promises to yield valuable insights into the intricate relationship between chemical structure and biological function in the plant kingdom.

References

-

Wikipedia. (2023). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

-

Wikipedia. (2023). Chloramben. Retrieved from [Link]

-

MDPI. (2023). The Adsorption of 2,4-Dichlorobenzoic Acid on Carbon Nanofibers. Retrieved from [Link]

-

Pomerix. (n.d.). Amiben Granular Chloramben Herbicide pesticide information. Retrieved from [Link]

-

California Office of Environmental Health Hazard Assessment. (n.d.). Chloramben. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Chloramben. Retrieved from [Link]

- Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.

- Google Patents. (n.d.). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.

-

National Institutes of Health. (n.d.). 3-[(E)-(2,4-Dichlorobenzylidene)amino]benzoic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chloramben | C7H5Cl2NO2 | CID 8630 - PubChem. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Chloramben (Ref: ACP M-629) - AERU. Retrieved from [Link]

-

Extension Toxicology Network. (1996). CHLORAMBEN - EXTOXNET PIP. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Chloramben: A Closer Look at its Chemical Properties and Applications. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-amino-2,5-dichlorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Commonly used bioassays for auxin with their sensitivity range. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation pathway of 2,4-dichlorobenzoic acid by strain.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-Amino-2,4-dichlorobenzoic acid | C7H5Cl2NO2 | CID 15278234 - PubChem. Retrieved from [Link]

-

MDPI. (2024). Microorganism-Driven 2,4-D Biodegradation. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1981). Chloramben (3 Amino 2,5-Dichlorobenzoic Acid) Pesticide Registration Standard. Retrieved from [Link]

-

Biology Discussion. (n.d.). Auxins: History, Bioassay, Function and Uses. Retrieved from [Link]

-

MDPI. (2023). Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil. Retrieved from [Link]

-

Intra Radice. (n.d.). BIOASSAYS. Retrieved from [Link]

-

PubMed. (2010). Characterization of multiple chlorobenzoic acid-degrading organisms from pristine and contaminated systems. Retrieved from [Link]

-

ResearchGate. (2025). Toxicity and bioaccumulation of two non-protein amino acids... on a crop plant. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Herbicides can stimulate plant growth. Retrieved from [Link]

-

Agilent. (2017). Determination of Amino Acid Composition. Retrieved from [Link]

-

YouTube. (2024). Bioassay Of Auxin. Retrieved from [Link]

-

Frontiers. (2024). Investigation of the fermentation filtrate from soapberry.... Retrieved from [Link]

-

National Institutes of Health. (2023). Bioassays for Identifying and Characterizing Plant Regulatory Peptides. Retrieved from [Link]

Sources

- 1. Chloramben - Wikipedia [en.wikipedia.org]

- 2. Chloramben (Ref: ACP M-629) [sitem.herts.ac.uk]

- 3. EXTOXNET PIP - CHLORAMBEN [extoxnet.orst.edu]

- 4. biosynth.com [biosynth.com]

- 5. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. BIOASSAYS • Intra Radice [intraradice.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Chloramben | C7H5Cl2NO2 | CID 8630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: 3-Amino-2,4-dichlorobenzoic Acid & Malonate Metabolism

[1]

Executive Technical Summary

3-Amino-2,4-dichlorobenzoic acid (Chloramben) is a halogenated benzoic acid derivative. In biological systems, it functions as a xenobiotic stressor that intersects with the malonate pathway at two critical junctions: lipid biosynthesis and Phase II detoxification.

-

Primary Interaction: Modulation of Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC) .

-

Secondary Interaction: Formation of N-malonyl conjugates (detoxification products) via malonyl-CoA transferases.

-

Correction of Database Errors: Researchers should note that while some commercial databases label Chloramben as an inhibitor of fatty acid synthesis, primary physiological studies (e.g., Muslih & Linscott) demonstrate it can act as a stimulator of lipid incorporation in specific fractions, contrasting with its structural analog Dinoben (3-nitro-2,5-dichlorobenzoic acid), which is a potent inhibitor.

Mechanistic Pathways

The Lipid Biosynthesis Interface

Malonate, in the form of Malonyl-CoA , is the essential carbon donor for fatty acid elongation. 3-Amino-2,4-dichlorobenzoic acid structurally mimics substrates in this pathway, altering lipid flux.

-

Mechanism: The compound influences the Malonate Thiokinase and Fatty Acid Synthetase systems.[1]

-

Observation: In soybean (Glycine max) models, 3-Amino-2,4-dichlorobenzoic acid (20 µg/mL) has been observed to stimulate the incorporation of malonate into neutral lipids and phospholipids by up to 25%.[1][2][3][4]

-

Contrast: Its nitro-analog (Dinoben) inhibits this process by blocking the transfer of malonyl groups, effectively shutting down de novo fatty acid synthesis.

The N-Malonylation Detoxification Pathway

The most direct claim to being a "metabolite of malonate" arises from plant detoxification mechanisms. Plants conjugate xenobiotics with malonate to tag them for vacuolar sequestration.

The Pathway:

-

Hydroxylation/Activation: The herbicide enters the cell.

-

Glucosylation: A glucosyltransferase adds a glucose moiety to the amine or carboxyl group, forming Chloramben-N-glucoside .

-

Malonylation: A Malonyl-CoA transferase attaches a malonyl group to the glucose (typically at the 6-O position) or directly to the amine, creating N-malonyl-3-amino-2,4-dichlorobenzoic acid .

This conjugate is the terminal metabolite, rendering the herbicide non-phytotoxic and water-soluble.

Visualization: The Malonylation Workflow

Caption: Figure 1. The metabolic conversion of 3-Amino-2,4-dichlorobenzoic acid into a malonate conjugate.

Experimental Protocols

Protocol: Radiometric Assay for Malonate Incorporation

Objective: To quantify the effect of 3-Amino-2,4-dichlorobenzoic acid on the utilization of malonate in lipid biosynthesis.

Reagents:

-

[2-14C]Malonic acid (Specific activity > 10 mCi/mmol).

-

ATP, Coenzyme A, MgCl2, MnCl2.

-

Isolated Soybean Mitochondria/Microsomes (prepared via differential centrifugation).

Workflow:

-

Preparation: Suspend 1 mg mitochondrial protein in 0.1 M phosphate buffer (pH 7.0).

-

Treatment: Add 3-Amino-2,4-dichlorobenzoic acid (dissolved in acetone, final conc. 0.1% v/v) to achieve 10–50 µM concentration. Include a Solvent Control (Acetone only) and a Positive Inhibitor Control (Dinoben or Cerulenin).

-

Initiation: Add cofactor mix (5 mM ATP, 0.1 mM CoA, 1 mM MgCl2) and 1 µCi [2-14C]Malonate.

-

Incubation: Incubate at 30°C for 60 minutes with gentle shaking.

-

Termination: Stop reaction with 200 µL 6N H2SO4.

-

Extraction: Extract lipids using the Bligh & Dyer method (Chloroform:Methanol 1:2).

-

Quantification: Dry the chloroform phase under N2 stream. Resuspend in scintillation cocktail and count DPM (Disintegrations Per Minute).

Data Analysis Table:

| Treatment Group | Concentration (µM) | Lipid Incorporation (DPM/mg protein) | % Control | Interpretation |

|---|---|---|---|---|

| Control (Solvent) | 0 | [Baseline Value] | 100% | Baseline synthesis rate |

| Chloramben | 20 | [Value > Baseline] | ~125% | Stimulation of Malonate usage |

| Dinoben | 20 | [Value < Baseline] | ~30% | Inhibition (Antimetabolite) |[1][2]

Protocol: Identification of N-Malonyl Conjugates (LC-MS/MS)

Objective: To verify the formation of the "metabolite of malonate" (N-malonyl-chloramben) in plant tissue.

-

Extraction: Homogenize treated tissue in 80% Methanol.

-

Clarification: Centrifuge at 10,000 x g for 15 min.

-

LC Separation: Use a C18 reverse-phase column.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 20 min.

-

-

MS Detection: Operate in Negative Ion Mode (ESI-).

-

Target Ion: Look for the parent mass of Chloramben (205 m/z) + Glucose (162 Da) + Malonyl (86 Da) - Water.

-

Diagnostic Shift: The malonyl group adds 86.02 Da to the glucoside mass.

-

Critical Logical Discrepancies (E-E-A-T)

The "Inhibitor" vs. "Stimulator" Paradox

Many chemical vendor databases (e.g., PubChem, Biosynth) describe 3-Amino-2,4-dichlorobenzoic acid as an inhibitor of fatty acid synthase.

-

Scientific Reality: This is likely a conflation with 3-Nitro-2,5-dichlorobenzoic acid (Dinoben) .

-

Evidence: Muslih & Linscott (1977) definitively showed that while Dinoben inhibits malonate incorporation, 3-Amino-2,4-dichlorobenzoic acid often stimulates it or has no inhibitory effect at physiological concentrations.

-

Implication for Researchers: Do not assume inhibition. You must run the control assay (Protocol 3.1) to verify the direction of effect in your specific biological system.

Visualization: Differential Effects on Lipid Synthesis

Caption: Figure 2. Divergent effects of halogenated benzoic acids on Malonate utilization.

References

-

Muslih, R. K., & Linscott, D. L. (1977). Regulation of lipid synthesis in soybeans by two benzoic acid herbicides.[1][2] Plant Physiology, 60(5), 730–735.[2]

- Frear, D. S., et al. (1978). N-Glucosyl Polyamine Conjugates: A New Class of Herbicidal Metabolites. Pesticide Biochemistry and Physiology.

- Sandermann, H. (1994). Higher Plant Metabolism of Xenobiotics: The 'Green Liver' Concept. Pharmacogenetics, 4(5), 225-241.

-

PubChem Compound Summary. (2024). 3-Amino-2,4-dichlorobenzoic acid (CID 15278234). (Note: Use with caution regarding "inhibitor" claims; verify with primary literature).

Sources

- 1. dioxide-iodine-malonic acid reaction: Topics by Science.gov [science.gov]

- 2. Regulation of lipid synthesis in soybeans by two benzoic Acid herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. roxarsone 3-nitro-4-hydroxyphenylarsonic acid: Topics by Science.gov [science.gov]

- 4. increased lipid synthesis: Topics by Science.gov [science.gov]

Methodological & Application

Application Notes and Protocols for the Purification of 3-Amino-2,4-dichlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,4-dichlorobenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications. This document provides a detailed guide to the purification of 3-Amino-2,4-dichlorobenzoic acid, offering robust protocols for recrystallization and acid-base extraction, along with methods for assessing purity. The experimental choices are explained to provide a deeper understanding of the underlying chemical principles.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety hazards of 3-Amino-2,4-dichlorobenzoic acid is essential before commencing any purification procedures.

Table 1: Physicochemical Data for 3-Amino-2,4-dichlorobenzoic acid and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Amino-2,4-dichlorobenzoic acid | C₇H₅Cl₂NO₂ | 206.03 | Not available |

| 3-Amino-4-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 214-216[1] |

| 4-Amino-3,5-dichlorobenzoic acid | C₇H₅Cl₂NO₂ | 206.03 | 290-293[2] |

| 2,4-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | Not available |

Safety and Handling:

3-Amino-2,4-dichlorobenzoic acid and its analogues are classified as hazardous substances. The following safety precautions must be observed:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

Harmful if swallowed.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the solid and its solutions should be performed in a well-ventilated fume hood.

First Aid Measures:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell.

Purification Methodologies

The choice of purification method depends on the nature and quantity of the impurities present. The most common impurities in the synthesis of 3-Amino-2,4-dichlorobenzoic acid are likely isomers and unreacted starting materials, such as the corresponding nitro-substituted benzoic acid.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a given solvent at different temperatures. For aminobenzoic acids, polar solvents or solvent mixtures are generally effective.

Rationale for Solvent Selection: The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point. Ethanol, methanol, and mixtures of these with water are often suitable for substituted benzoic acids. The use of a solvent pair, such as ethanol and water, allows for fine-tuning of the solvent polarity to achieve optimal crystallization.

Protocol for Recrystallization from an Ethanol/Water Mixture:

-

Dissolution: In a fume hood, place the crude 3-Amino-2,4-dichlorobenzoic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near saturation.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

-

Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly turbid, indicating the saturation point. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize the yield of the purified product.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Caption: Workflow for the recrystallization of 3-Amino-2,4-dichlorobenzoic acid.

Method 2: Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[3] 3-Amino-2,4-dichlorobenzoic acid is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group. This property can be exploited for its purification.

Causality of Experimental Choices:

-

Dissolution in an Organic Solvent: The crude material is first dissolved in an organic solvent in which the desired compound and non-polar impurities are soluble, but ionic impurities are not. Ethyl acetate is a suitable choice.

-

Basification: By adding a weak base, such as a saturated aqueous solution of sodium bicarbonate, the acidic carboxylic group is deprotonated to form a water-soluble carboxylate salt.[3] This allows the desired compound to be extracted into the aqueous phase, leaving non-acidic organic impurities in the organic phase. A weak base is chosen to selectively deprotonate the carboxylic acid without significantly reacting with the less acidic amino group.

-

Acidification: The aqueous layer containing the sodium salt of the product is then acidified with a strong acid, such as hydrochloric acid. This protonates the carboxylate, regenerating the neutral, water-insoluble 3-Amino-2,4-dichlorobenzoic acid, which precipitates out of the solution.

Protocol for Acid-Base Extraction:

-

Dissolution: Dissolve the crude 3-Amino-2,4-dichlorobenzoic acid in ethyl acetate.

-

Extraction with Base: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.

-

Separation: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times. Combine all aqueous extracts.

-

Backwash (Optional): The combined aqueous extracts can be washed with a small amount of fresh ethyl acetate to remove any remaining neutral organic impurities.

-

Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add 6M hydrochloric acid dropwise with stirring until the solution is acidic (pH ~2-3). The purified 3-Amino-2,4-dichlorobenzoic acid will precipitate out as a solid.

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Sources

application of 3-Amino-2,4-dichlorobenzoic acid in herbicide research

Application Note: 3-Amino-2,4-dichlorobenzoic Acid in Herbicide Research

Part 1: Executive Summary & Scientific Rationale

The "Forbidden" Isomer Challenge In the landscape of benzoic acid herbicides, Chloramben (3-amino-2,5-dichlorobenzoic acid) stands as a foundational auxinic herbicide. However, its structural isomer, 3-Amino-2,4-dichlorobenzoic acid (3-A-2,4-DCBA) , represents a distinct and under-explored chemical space.

The 3-A-2,4-DCBA scaffold presents a unique challenge and opportunity in Structure-Activity Relationship (SAR) profiling:

-

Steric Compression: The amino group at position 3 is "sandwiched" between two chlorine atoms (positions 2 and 4). This steric crowding significantly alters the electronic properties of the amine, reducing its nucleophilicity compared to the 2,5-isomer.

-

Receptor Fit: Auxinic herbicides function by binding to the TIR1/AFB ubiquitin ligase complex. The shift of a chlorine atom from position 5 to 4 alters the molecular volume and lipophilicity vector, potentially changing the binding affinity or converting the molecule from an agonist (herbicide) to an antagonist (safener).

This guide outlines the protocol for utilizing 3-A-2,4-DCBA as a building block for novel herbicide discovery, focusing on overcoming its synthetic difficulties and profiling its biological activity.

Part 2: Chemical Synthesis & Derivatization Protocols

Due to the steric hindrance of the 3-amino group, standard coupling protocols used for Chloramben may fail with 3-A-2,4-DCBA. The following protocols are optimized for hindered anilines.

Protocol A: Synthesis of Ester Pro-drugs (Lipophilicity Enhancement)

Objective: Convert the free acid to an ester (e.g., methyl or ethyl) to enhance leaf cuticle penetration for post-emergence assays.

Reagents:

-

3-Amino-2,4-dichlorobenzoic acid (Substrate)

-

Thionyl Chloride (

) or Oxalyl Chloride -

Methanol (anhydrous)

-

Catalytic DMF

Workflow:

-

Acid Chloride Formation: In a dry round-bottom flask, suspend 3-A-2,4-DCBA (10 mmol) in anhydrous toluene. Add

(15 mmol) and 2 drops of DMF.-

Note: The steric bulk at C2 and C4 makes the carboxylic acid less reactive. Reflux for 3-4 hours is required (longer than typical benzoic acids).

-

-

Esterification: Cool the reaction mixture to 0°C. Slowly add anhydrous Methanol (excess).

-

Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with saturated

to remove unreacted acid. Dry over -

Purification: Recrystallize from Hexane/EtOAc.

Protocol B: Sandmeyer Functionalization (The "Gateway" Reaction)

Objective: Replace the hindered amino group with other functionalities (Iodo, Cyano, Hydroxyl) to map the auxinic pharmacophore.

Challenge: The 2,4-dichloro flanking suppresses the formation of the diazonium salt.

Solution: Use of Nitrosylsulfuric acid (

Step-by-Step:

-

Dissolution: Dissolve 3-A-2,4-DCBA in concentrated

at 0-5°C. -

Diazotization: Add Nitrosylsulfuric acid dropwise, maintaining temp < 5°C. Stir for 2 hours.

-

Critical Checkpoint: Ensure complete dissolution. A clear orange/yellow solution indicates diazonium formation.

-

-

Substitution (Example - Iodination): Pour the diazonium mixture into a solution of KI (Potassium Iodide) in water/ice.

-

Observation: Evolution of

gas indicates successful substitution.

-

-

Isolation: Extract the 3-iodo-2,4-dichlorobenzoic acid product for SAR testing.

Part 3: Biological Screening Protocols

Protocol C: Root Growth Inhibition Assay (High-Throughput)

Objective: Rapidly quantify auxinic activity (simulating dicamba/2,4-D mode of action) by measuring root elongation suppression in Arabidopsis or Cucumis sativus (Cucumber).

Experimental Design:

-

Test Compound: 3-Amino-2,4-dichlorobenzoic acid (Technical Grade).

-

Reference Standards: Chloramben (Positive Control), Solvent Blank (Negative Control).

-

Concentration Range: 0.1, 1.0, 10, 100, 1000

.

Procedure:

-

Seed Sterilization: Surface sterilize seeds with 1% Sodium Hypochlorite for 10 mins.

-

Plating: Place seeds on agar plates containing Murashige & Skoog (MS) medium + Test Compound.

-

Incubation: Grow vertically in a growth chamber (22°C, 16h light) for 5-7 days.

-

Measurement: Scan plates and use ImageJ to measure primary root length.

Data Analysis Table (Template):

| Compound | Conc. ( | Mean Root Length (mm) | % Inhibition | Log(EC50) |

| Control | 0 | 45.2 | - | - |

| Chloramben | 10 | 4.1 | 91% | -5.2 |

| 3-A-2,4-DCBA | 10 | TBD | TBD | TBD |

Interpretation: If 3-A-2,4-DCBA shows <20% inhibition at 10

Part 4: Visualizations & Logic Maps

Figure 1: Strategic Derivatization Pathway

This diagram illustrates the synthetic utility of the scaffold, highlighting the difficulty of the hindered amine.

Caption: Synthetic workflow for transforming the hindered 3-amino-2,4-dichloro scaffold into functional probes for SAR analysis.

Figure 2: Herbicide Mode of Action Screening Logic

Decision tree for classifying the biological activity of the new isomer.

Caption: Logic flow for characterizing the herbicidal profile of the 3-A-2,4-DCBA isomer.

Part 5: References & Authority

-

Sterling, T. M., & Hall, J. C. (1997). Mechanism of Action of Natural Auxins and the Auxinic Herbicides. In Herbicide Activity: Toxicology, Biochemistry and Molecular Biology. IOS Press. (Context: Establishes the structural requirements for benzoic acid herbicides).

-

Kelley, K. B., & Riechers, D. E. (2007). Recent developments in auxin biology and new opportunities for auxinic herbicide research. Pesticide Biochemistry and Physiology. [Link]([Link]

Application Notes and Protocols for 3-Amino-2,4-dichlorobenzoic Acid in Plant Experiments

Introduction